molecular formula C9H13ClO B14569633 7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene CAS No. 61242-32-8

7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene

Cat. No.: B14569633
CAS No.: 61242-32-8
M. Wt: 172.65 g/mol
InChI Key: PGSKXDLXGPHAHO-UHFFFAOYSA-N
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Description

7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene is a chemical compound with the molecular formula C9H13ClO. It is a derivative of bicyclo[4.1.0]hept-2-ene, featuring a chloroethoxy group attached to the bicyclic structure. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene typically involves the reaction of bicyclo[4.1.0]hept-2-ene with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an ether linkage between the bicyclic structure and the chloroethoxy group. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene involves its interaction with various molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, while the bicyclic structure can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene is unique due to the presence of the chloroethoxy group, which imparts distinct reactivity and properties compared to its analogs. The chloro group can be selectively substituted, providing a versatile platform for further functionalization .

Properties

CAS No.

61242-32-8

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

7-(2-chloroethoxy)bicyclo[4.1.0]hept-2-ene

InChI

InChI=1S/C9H13ClO/c10-5-6-11-9-7-3-1-2-4-8(7)9/h1,3,7-9H,2,4-6H2

InChI Key

PGSKXDLXGPHAHO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2OCCCl)C=C1

Origin of Product

United States

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